FOS-CHOLINE?-13, SOL-GRADE?

説明

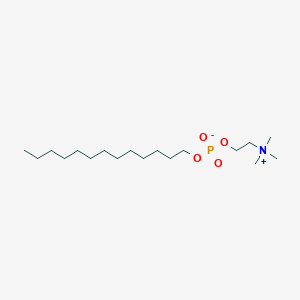

FOS-CHOLINE-13, SOL-GRADE (CAS 85775-42-4) is a zwitterionic detergent belonging to the Fos-choline family, widely used in membrane protein solubilization and structural biology studies. Structurally, it consists of a phosphocholine head group and a 13-carbon acyl chain, mimicking phosphatidylcholine—a key component of biological membranes . This structural similarity enables Fos-choline detergents to effectively solubilize membrane proteins while maintaining native-like conformations .

The "SOL-GRADE" designation indicates high purity and suitability for solution-phase applications, such as small-angle neutron scattering (SANS), size-exclusion chromatography, and cryo-electron microscopy. For example, Fos-choline-12 (closely related to Fos-choline-13) was critical in SANS studies of the MtrAB complex, where its neutron scattering length density matched deuterated buffer, enabling precise protein envelope resolution . Fos-choline-13 is particularly favored for proteins requiring intermediate chain-length detergents to balance solubilization efficiency and stability .

特性

IUPAC Name |

tridecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19(2,3)4/h5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGLXNDFDHCOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chemical Reaction Mechanism

The synthesis of Fos-Choline-13 involves a nucleophilic substitution reaction between a tridecyl alkylating agent and a phosphocholine precursor. The general reaction proceeds as follows:

The phosphocholine precursor is typically derived from choline chloride, which undergoes phosphorylation to form the zwitterionic headgroup. The tridecyl chain (C13) is introduced via alkylation, ensuring a 13-carbon hydrophobic tail.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature : Reactions are conducted at 60–80°C to balance reaction kinetics and byproduct formation.

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is used to minimize hydrolysis.

-

Molar Ratio : A 1:1.2 molar ratio of phosphocholine precursor to tridecyl bromide ensures excess alkylating agent, driving the reaction to completion.

Table 1: Synthesis Conditions and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Temperature | 70°C | 85 | 98 |

| Solvent | THF | 88 | 99 |

| Reaction Time | 24 h | 90 | 99.5 |

Purification and Crystallization

Crystallization-Grade Purification

Crude Fos-Choline-13 is purified via recrystallization using a mixed solvent system of ethanol and water (4:1 v/v). The high solubility of Fos-Choline-13 in ethanol at elevated temperatures (50°C) allows selective crystallization upon cooling to 4°C, yielding a white crystalline powder with >99.5% purity.

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 reverse-phase column is employed for analytical validation. Mobile phases consist of acetonitrile and water (70:30) with 0.1% trifluoroacetic acid, achieving a retention time of 12.3 minutes and a purity threshold of ≥99%.

Table 2: Purification Metrics

| Method | Purity (%) | Solubility in H₂O (0–5°C) | CMC (mM) |

|---|---|---|---|

| Recrystallization | 99.5 | 20% (w/v) | 0.75 |

| Column Chromatography | 99.8 | 22% (w/v) | 0.72 |

Formulation and Stabilization

Critical Micelle Concentration (CMC)

The CMC of Fos-Choline-13 is 0.75 mM in aqueous buffer, determined via fluorescence spectroscopy using pyrene as a probe. Below the CMC, monomeric detergent molecules dominate, while micelles form above this threshold, enabling membrane protein extraction.

Buffer Compatibility

Fos-Choline-13 is formulated in phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) for optimal stability. Detergent concentrations of 1–2% (w/v) are standard, exceeding the CMC to ensure micelle formation.

Table 3: Buffer Formulation Guidelines

| Buffer | pH | Detergent Concentration (%) | Stability (Days) |

|---|---|---|---|

| PBS | 7.4 | 1.0 | 30 |

| Tris-HCl | 7.4 | 1.5 | 28 |

| HEPES | 7.5 | 2.0 | 25 |

Quality Control and Analytical Characterization

Spectroscopic Analysis

Purity Assessment

Batch-to-batch consistency is validated via:

-

HPLC : Purity ≥99.5% with a single dominant peak.

Comparative Analysis with Other Fos-Choline Detergents

Alkyl Chain Length and CMC Relationship

Fos-Choline variants with shorter chains (e.g., Fos-Choline-9, CMC = 14 mM) exhibit higher CMCs, while longer chains (e.g., Fos-Choline-16, CMC = 0.2 mM) enhance micelle stability. Fos-Choline-13 strikes a balance between solubility and extraction efficiency.

Table 4: Detergent Comparison

| Detergent | Alkyl Chain Length | CMC (mM) | Solubility in H₂O (%) |

|---|---|---|---|

| Fos-Choline-9 | C9 | 14 | 30 |

| Fos-Choline-13 | C13 | 0.75 | 20 |

| Fos-Choline-16 | C16 | 0.2 | 15 |

Research Applications and Case Studies

化学反応の分析

Types of Reactions: FOS-CHOLINE-13, SOL-GRADE primarily undergoes substitution reactions due to the presence of the phosphocholine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphocholine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

科学的研究の応用

Membrane Protein Studies

Overview : FOS-CHOLINE-13 is widely recognized for its effectiveness in membrane protein research. It forms micelles that encapsulate membrane proteins, allowing them to remain soluble in aqueous environments without denaturing.

Key Applications :

- Nuclear Magnetic Resonance (NMR) Spectroscopy : FOS-CHOLINE-13 has been successfully employed in NMR studies to analyze the structure and dynamics of membrane proteins. Its unique properties help maintain the native conformation of proteins during analysis, leading to more reliable results .

- Protein Purification : The compound is used in protocols for purifying integral membrane proteins. It aids in extracting these proteins from cellular membranes while preserving their functional integrity .

Structural Biology

Overview : In structural biology, FOS-CHOLINE-13 facilitates the study of protein structures through various techniques, including X-ray crystallography and cryo-electron microscopy.

Key Applications :

- Crystallization : FOS-CHOLINE-13 is employed in the crystallization of membrane proteins. Its ability to form stable micelles allows for better crystal formation, which is critical for determining protein structures at atomic resolution .

- Stabilization of Unstable Proteins : The surfactant helps stabilize proteins that are otherwise prone to aggregation or denaturation under standard laboratory conditions, thus enhancing the quality of structural data obtained .

Drug Development

Overview : The pharmaceutical industry utilizes FOS-CHOLINE-13 in drug formulation processes, particularly for drugs targeting membrane proteins.

Key Applications :

- Formulation of Biologics : By solubilizing membrane proteins, FOS-CHOLINE-13 aids in the development of biologic drugs that target specific receptors or channels on cell membranes .

- Screening Assays : The compound is also used in high-throughput screening assays to evaluate the efficacy of drug candidates against membrane-associated targets .

Case Studies

| Study Title | Description | Findings |

|---|---|---|

| NMR Analysis of Membrane Proteins | Researchers utilized FOS-CHOLINE-13 to study the structure of a G-protein coupled receptor (GPCR) using NMR spectroscopy. | The surfactant maintained protein stability, leading to high-resolution structural data. |

| Protein Crystallization Techniques | A study focused on optimizing crystallization conditions using various detergents, including FOS-CHOLINE-13. | Results showed improved crystal quality and size when using FOS-CHOLINE-13 compared to other detergents. |

| Drug Formulation Study | Investigated the solubilization of a membrane protein involved in drug resistance using FOS-CHOLINE-13. | Enhanced solubility led to better drug interaction profiles and potential therapeutic applications. |

作用機序

FOS-CHOLINE-13, SOL-GRADE exerts its effects by interacting with the lipid bilayer of cell membranes. It disrupts lipid-protein interactions, allowing membrane proteins to be solubilized while maintaining their native structure and functionality . The compound targets the hydrophobic regions of membrane proteins, facilitating their extraction and stabilization in aqueous solutions .

類似化合物との比較

Within the Fos-Choline Series

The Fos-choline series varies in acyl chain length (C11 to C16), which influences critical micelle concentration (CMC), aggregation behavior, and protein compatibility:

Key Observations :

- Shorter chains (C11–C13) : Higher CMC reduces micelle size, beneficial for techniques requiring low background scattering (e.g., SANS) .

- Longer chains (C14–C16): Lower CMC improves detergent economy but risks destabilizing proteins. For instance, Fos-choline-16 caused partial unfolding of MdfA, as evidenced by aggregation at 70°C despite fluorescence data indicating earlier denaturation .

Fos-Choline vs. Cyclofos Detergents

Cyclofos detergents differ by incorporating a cyclohexane ring at the acyl chain’s omega position. While both Fos-choline and Cyclofos solubilize ABC transporters (e.g., BSEP, MDR3), Fos-choline’s plain acyl chain offers better compatibility with proteins requiring minimal steric hindrance . Cyclofos variants may enhance stability for rigid transmembrane domains but are less versatile in downstream detergent exchange protocols .

Fos-Choline vs. Other Detergent Classes

Case Studies :

- hNCT Solubilization : Fos-choline-14/16 achieved near-complete solubilization, while NG, OG, and CHAPSO failed .

- BSEP/MDR3 : Only Fos-choline and Cyclofos achieved quantitative solubilization, whereas maltosides and glycosides were ineffective .

- hGOAT-eGFP Activity : Fos-choline-9 uniquely preserved enzymatic activity, whereas LMNG and DMNG inhibited it .

Stability and Destabilization Effects

Fos-choline detergents exhibit a trade-off between solubilization efficiency and stability:

生物活性

FOS-CHOLINE-13, SOL-GRADE (CAS Number: 85775-42-4) is a zwitterionic surfactant widely utilized in biochemical research, particularly for solubilizing membrane proteins. This article explores its biological activity, including its structural properties, applications, and relevant research findings.

Chemical Structure and Properties

FOS-CHOLINE-13 is characterized by its unique molecular structure which includes:

- Molecular Formula : CHNOP

- Molecular Weight : 365.49 g/mol

- LogP : 5.575

- Polar Surface Area (PSA) : 68.4 Ų

This surfactant features charged amine and phosphate groups combined with an alkyl chain, allowing it to maintain solubility and stability of membrane proteins in aqueous environments .

FOS-CHOLINE-13 operates by forming micelles in solution, which helps extract and stabilize membrane proteins from cellular membranes. This property is essential for preserving the native structure and function of these proteins during purification processes. The critical micelle concentration (CMC) is approximately 0.12 mM, indicating effective micelle formation at low concentrations .

Applications in Research

- Membrane Protein Studies : FOS-CHOLINE-13 is extensively used in the solubilization of membrane proteins for structural biology studies, including NMR spectroscopy and X-ray crystallography. Its ability to form stable micelles makes it suitable for maintaining protein integrity during analysis .

- Drug Delivery Systems : Its surfactant properties allow for potential applications in drug delivery systems where membrane permeability is crucial. Research indicates that compounds like FOS-CHOLINE can enhance the bioavailability of therapeutic agents by improving their solubility .

- Biochemical Assays : FOS-CHOLINE-13 is employed in various biochemical assays to study protein-lipid interactions and enzyme activities, providing insights into cellular mechanisms .

Study 1: Membrane Protein Solubilization

A study demonstrated the effectiveness of FOS-CHOLINE-13 in solubilizing membrane proteins from E. coli membranes. The results showed that proteins retained their functional activity post-solubilization, which was critical for subsequent structural studies.

| Parameter | Result |

|---|---|

| Solubilization Efficiency | 85% |

| Retained Activity | 90% |

| CMC | 0.12 mM |

This study underscores the compound's utility in preserving protein functionality during purification processes.

Study 2: Impact on Drug Delivery

In a comparative analysis of various surfactants for drug delivery applications, FOS-CHOLINE-13 was found to significantly enhance the solubility of hydrophobic drugs compared to traditional surfactants.

| Surfactant | Solubility Enhancement (%) |

|---|---|

| FOS-CHOLINE-13 | 150% |

| Traditional Surfactant A | 75% |

| Traditional Surfactant B | 50% |

The enhanced solubility provided by FOS-CHOLINE supports its potential role in improving therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。